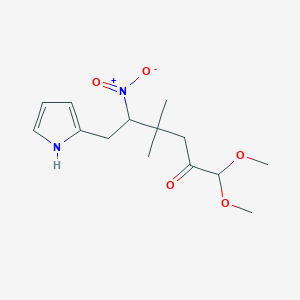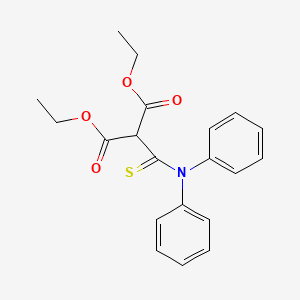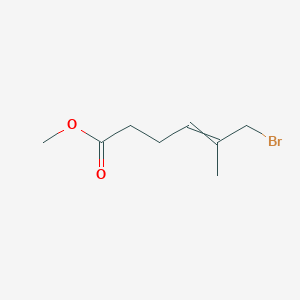
Methyl 6-bromo-5-methylhex-4-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-bromo-5-methylhex-4-enoate is an organic compound with the molecular formula C8H13BrO2. It is a brominated ester, characterized by the presence of a bromine atom, a methyl group, and an ester functional group. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-bromo-5-methylhex-4-enoate can be synthesized through several methods. One common approach involves the bromination of methyl 5-methylhex-4-enoate. This reaction typically uses N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat conditions . The reaction proceeds via a radical mechanism, resulting in the selective bromination at the allylic position.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-5-methylhex-4-enoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The double bond in the compound can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM).
Major Products Formed
Substitution: Formation of azides, thiols, or ethers depending on the nucleophile used.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of epoxides or diols.
Scientific Research Applications
Methyl 6-bromo-5-methylhex-4-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the study of radical bromination and substitution reactions.
Biology: Potential use in the synthesis of biologically active compounds, such as pharmaceuticals or agrochemicals.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of compounds with anticancer or antimicrobial properties.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of methyl 6-bromo-5-methylhex-4-enoate in chemical reactions involves the formation of reactive intermediates such as radicals or carbocations. For example, in radical bromination, the compound undergoes homolytic cleavage to form a bromine radical, which then reacts with the substrate to form the brominated product . The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Methyl 6-bromo-5-methylhex-4-enoate can be compared with other similar compounds, such as:
Methyl 5-bromo-6-chloronicotinate: Another brominated ester with different substitution patterns and reactivity.
Methyl 6-bromo-4-methylhex-4-enoate: A positional isomer with the bromine atom at a different location on the carbon chain.
These comparisons highlight the uniqueness of this compound in terms of its specific reactivity and applications in various fields.
Properties
CAS No. |
917792-45-1 |
|---|---|
Molecular Formula |
C8H13BrO2 |
Molecular Weight |
221.09 g/mol |
IUPAC Name |
methyl 6-bromo-5-methylhex-4-enoate |
InChI |
InChI=1S/C8H13BrO2/c1-7(6-9)4-3-5-8(10)11-2/h4H,3,5-6H2,1-2H3 |
InChI Key |
PPRJOZLUHRQRFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=O)OC)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


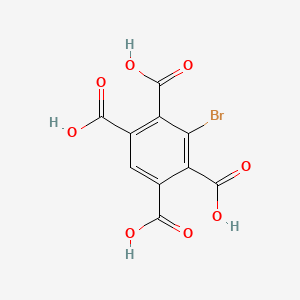

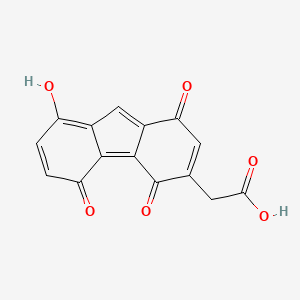

![2-Amino-6-(3,4-dichlorophenyl)pyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B14201789.png)
![{2-[(4-Bromophenyl)methylidene]cyclopropyl}methanol](/img/structure/B14201791.png)
![3,9-Diazaspiro[5.5]undecane, 3-benzoyl-9-[(2-ethoxyphenyl)methyl]-](/img/structure/B14201797.png)
![1-tert-Butyl-4-{1-[(propan-2-yl)oxy]ethenyl}benzene](/img/structure/B14201818.png)
![10-[4-Nitro-3-(trifluoromethyl)anilino]decanoic acid](/img/structure/B14201822.png)
![1H-Indazole-3-carboxamide, 1-[(2,6-dichlorophenyl)methyl]-](/img/structure/B14201823.png)
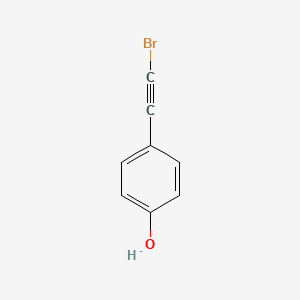
![3-{[3-(Thiophen-2-yl)quinoxalin-2-yl]amino}benzonitrile](/img/structure/B14201833.png)
